molecular formula C15H16N4O2S B2761312 ethyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 852143-35-2

ethyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No. B2761312
CAS RN: 852143-35-2
M. Wt: 316.38
InChI Key: MENLAZRMIMTFPF-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound. It contains an indole nucleus, which is a bioactive aromatic compound found in many important synthetic drug molecules . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Scientific Research Applications

Anticancer Properties

Indole derivatives have garnered significant attention due to their potential as anticancer agents. Researchers have explored the cytotoxic effects of compounds containing the indole moiety. Ethyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate could be evaluated for its ability to inhibit cancer cell growth, induce apoptosis, or interfere with specific signaling pathways involved in tumorigenesis .

Antimicrobial Activity

Indole derivatives often exhibit antimicrobial properties. Investigating the impact of ethyl 2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate against bacteria, fungi, or other pathogens could provide valuable insights. Researchers might explore its potential as a novel antimicrobial agent or study its mechanism of action .

Neuroprotective Effects

Given the role of indole compounds in neurobiology, it’s worth investigating whether this compound has neuroprotective properties. Researchers could explore its impact on neuronal cell viability, oxidative stress, or neuroinflammation. Understanding its effects on neural health could have implications for neurodegenerative diseases .

Gastrointestinal Motility Modulation

Indole derivatives, including tryptamine, can influence gastrointestinal motility. Ethyl 2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate might interact with serotonin receptors (e.g., 5-HT4R) to affect gut function. Investigating its effects on anion secretion and gastrointestinal transit could be relevant .

Synthetic Methodology

The synthesis of indole derivatives remains an active area of research. Novel methods for constructing this heterocyclic ring system are of interest to the chemical community. Researchers could explore efficient and scalable synthetic routes to prepare ethyl 2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate .

Drug Design and Optimization

Finally, computational studies could focus on predicting the compound’s pharmacokinetic properties, binding affinity to specific targets, and potential drug-likeness. Insights gained from such investigations could guide drug design and optimization efforts .

properties

IUPAC Name

ethyl 2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-3-21-13(20)9-22-15-18-17-14(19(15)2)11-8-16-12-7-5-4-6-10(11)12/h4-8,16H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENLAZRMIMTFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate

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